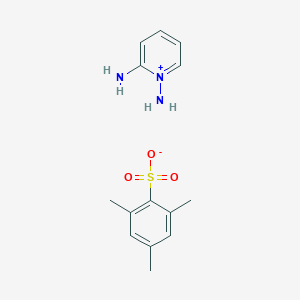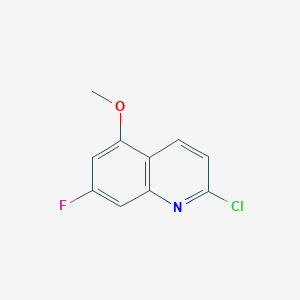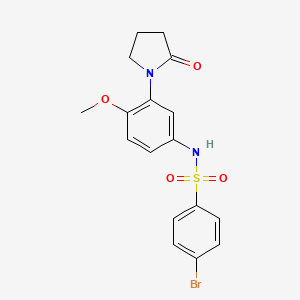
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into the synthesis of complex molecules like the one mentioned often aims at exploring their potential applications in medicinal chemistry and materials science. For example, the synthesis of boric acid ester intermediates with benzene rings demonstrates the interest in understanding the structural properties and potential chemical reactivity of such compounds (Huang et al., 2021). These compounds are often characterized using various spectroscopic methods and crystallography to determine their molecular structure, which is crucial for their potential application in drug design and material science.
Antimicrobial Activity
Some related compounds have been evaluated for their antimicrobial activity. For instance, compounds containing methoxy groups have shown high antimicrobial activity against standard pathogens (Kumar et al., 2012). This suggests that modifications to the molecular structure, such as the inclusion of fluoropyrimidin and methoxyphenyl groups, could influence the biological activity of these compounds, making them valuable for developing new antimicrobial agents.
Molecular Docking and Anticancer Activity
Research on similar compounds also involves their potential anticancer properties. Molecular docking studies can predict how these molecules might interact with biological targets, providing insights into their potential efficacy as anticancer agents. For example, novel compounds have been synthesized and evaluated for their anticancer activity, with some showing promising results against cancer cell lines (Katariya et al., 2021). This highlights the importance of structural modifications in enhancing the biological activity of these molecules.
Corrosion Inhibition
Interestingly, related compounds have also been explored for their application in corrosion inhibition. Specific derivatives have demonstrated significant efficiency in protecting mild steel in hydrochloric acid solution, emphasizing the versatility of such molecules beyond their biological applications (Yadav et al., 2015). This indicates that the compound could potentially find applications in materials science, particularly in corrosion protection.
Propriétés
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-25-18(9-17(24-25)13-4-3-5-15(8-13)28-2)19(27)26-7-6-16(12-26)29-20-22-10-14(21)11-23-20/h3-5,8-11,16H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNGEXAILDFNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)
![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide](/img/structure/B2567972.png)
![3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2567973.png)
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2567974.png)





![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)